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Chemical Identity and Synthesis
3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound with the molecular

formula C14H10N2O2.[1] It belongs to the quinazolinedione class of compounds, which are

known for their diverse pharmacological activities.[2][3] The synthesis of 3-Phenyl-2,4(1H,3H)-
quinazolinedione and its derivatives can be achieved through various synthetic routes, often

involving the condensation of anthranilic acid derivatives with appropriate reagents.[4] Several

methods for the synthesis of the quinazolinedione scaffold have been reported, highlighting the

accessibility of this chemical moiety for medicinal chemistry exploration.[4][5]

Table 1: Physicochemical Properties of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Property Value Reference

CAS Number 603-23-6 [1]

Molecular Formula C14H10N2O2 [1]

Molecular Weight 238.24 g/mol [1]

Melting Point 281-283 °C [1]

A Spectrum of Biological Activities
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The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous

derivatives exhibiting a wide array of biological activities.[3] These activities include

anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9]

[10][11] The diverse therapeutic potential of this scaffold makes it an attractive starting point for

drug discovery programs.

Specifically, derivatives of 3-Phenyl-2,4(1H,3H)-quinazolinedione have shown promise in

several key therapeutic areas:

Anticonvulsant Activity: Several studies have highlighted the potential of quinazolinone

derivatives as anticonvulsant agents.[8][12][13][14][15][16][17][18][19] The mechanism of

action is often attributed to their interaction with the GABA-A receptor.[8][13]

Anticancer Activity: The anticancer properties of quinazolinone derivatives have been

extensively investigated.[3][9][20][21][22][23][24] These compounds have been shown to

target various proteins involved in cancer progression, such as VEGFR-2, c-Met tyrosine

kinases, and PARP-1.[9][21][22]

Anti-inflammatory and Analgesic Activity: Certain 3-phenyl-2-substituted-3H-quinazolin-4-

ones have demonstrated significant analgesic and anti-inflammatory effects.[11]

Antimicrobial and Antiviral Activity: The quinazolinedione scaffold has also been explored for

its potential in combating infectious diseases.[6][10][25][26]

The Rationale for In Silico Exploration
Given the broad biological profile of the quinazolinedione scaffold, in silico studies offer a

powerful and efficient approach to:

Elucidate Mechanisms of Action: Computational methods can predict how these molecules

interact with specific biological targets at an atomic level.

Guide Lead Optimization:In silico tools can help in designing new derivatives with improved

potency, selectivity, and pharmacokinetic properties.

Prioritize Experimental Studies: By predicting the most promising compounds and their likely

biological targets, computational approaches can save significant time and resources in the
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lab.

Predict ADMET Properties: Early assessment of a compound's absorption, distribution,

metabolism, excretion, and toxicity (ADMET) profile is crucial for successful drug

development.

Part 2: The Computational Chemist's Toolkit: Core In
Silico Methodologies
A typical in silico drug discovery workflow involves a series of computational experiments. The

following sections outline the key methodologies employed in the study of 3-Phenyl-
2,4(1H,3H)-quinazolinedione and its derivatives.

In Silico Drug Discovery Workflow

Ligand Preparation

Molecular Docking

Protein Target Preparation

Molecular Dynamics Simulation

ADMET Prediction

Click to download full resolution via product page

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation
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The first step in any in silico study is the preparation of the small molecule ligand, in this case,

3-Phenyl-2,4(1H,3H)-quinazolinedione. This process involves:

2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.

Energy Minimization: The 3D structure is optimized to its lowest energy state, ensuring a

realistic conformation.

Charge Assignment: Partial atomic charges are assigned to the atoms of the molecule.

Protein Target Selection and Preparation
The selection of a relevant biological target is crucial for a meaningful in silico study. Based on

the known biological activities of quinazolinediones, potential targets include:

GABA-A Receptor: For anticonvulsant activity.

VEGFR-2, c-Met, PARP-1: For anticancer activity.

Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.

Once a target is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB),

must be prepared. This involves:

Removal of Water and Heteroatoms: Non-essential molecules are removed from the crystal

structure.

Addition of Hydrogen Atoms: Hydrogens are added to the protein structure.

Protonation State Assignment: The protonation states of ionizable residues are determined.

Energy Minimization: The protein structure is relaxed to remove any steric clashes.

Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a

ligand when bound to a receptor.[20] This method helps in understanding the binding mode and

affinity of the ligand for the target protein.
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Step-by-Step Molecular Docking Protocol:

Grid Generation: A grid box is defined around the active site of the protein to specify the

search space for the docking algorithm.

Ligand Docking: The prepared ligand is docked into the defined grid box using a docking

algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]

Scoring and Ranking: The resulting docking poses are scored and ranked based on their

predicted binding affinity.

Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions

(e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-

protein complex over time.[26] This technique can be used to assess the stability of the docked

pose and to calculate binding free energies.

Step-by-Step Molecular Dynamics Protocol:

System Setup: The ligand-protein complex is placed in a simulation box filled with water

molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is minimized and then gradually heated and

equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to generate a trajectory of the system's atomic

motions.

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-

mean-square deviation (RMSD), and other dynamic properties.

ADMET Prediction
In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological

properties of a compound.[22][25] These predictions are valuable for identifying potential

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.woarjournals.org/admin/vol_issue2/upload%20Image/IJPMR041602.pdf
https://pubmed.ncbi.nlm.nih.gov/40261587/
https://www.researchgate.net/publication/343565001_Design_synthesis_and_In_silico_studies_of_new_quinazolinone_derivatives_as_antitumor_PARP-1_inhibitors
https://globalresearchonline.net/ijpsrr/v84-6/08.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


liabilities early in the drug discovery process.

Commonly Predicted ADMET Properties:

Absorption: Caco-2 permeability, human intestinal absorption.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Cytochrome P450 inhibition.

Excretion: Renal clearance.

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

Part 3: Case Study - Anticonvulsant Activity and the
GABA-A Receptor
The anticonvulsant activity of quinazolinones is often linked to their interaction with the GABA-A

receptor, a ligand-gated ion channel that is the primary target for benzodiazepines.[8][13][16]
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Proposed Mechanism of Anticonvulsant Activity

3-Phenyl-2,4(1H,3H)-
quinazolinedione Derivative

GABA-A Receptor

Binds to benzodiazepine site

Increased Chloride Ion Influx

Enhances GABAergic transmission

Neuronal Hyperpolarization

Reduced Neuronal Excitability

Anticonvulsant Effect

Click to download full resolution via product page

Caption: Proposed mechanism of anticonvulsant action via the GABA-A receptor.

Molecular Docking into the GABA-A Receptor
To investigate the binding of 3-Phenyl-2,4(1H,3H)-quinazolinedione to the GABA-A receptor,

molecular docking studies can be performed using a homology model or a cryo-EM structure of

the receptor. The docking results can reveal the specific binding site and the key amino acid

residues involved in the interaction.
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Table 2: Hypothetical Docking Results for a 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivative

at the GABA-A Receptor

Parameter Value

Binding Energy (kcal/mol) -8.5

Interacting Residues Tyr159, Phe99, Thr206

Hydrogen Bonds 1 (with Tyr159)

Hydrophobic Interactions Phenyl ring with Phe99

Note: This is a hypothetical table for illustrative purposes.

Part 4: Case Study - Anticancer Activity and Kinase
Inhibition
The anticancer potential of quinazolinone derivatives has been linked to their ability to inhibit

protein kinases, such as VEGFR-2 and c-Met, which are crucial for tumor growth and

angiogenesis.[9]

Dual Inhibition of VEGFR-2 and c-Met
Some 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-

2 and c-Met tyrosine kinases.[9] Molecular docking studies can be employed to understand

how these compounds bind to the ATP-binding pocket of both kinases.

Table 3: In Vitro Inhibitory Activity of a Representative 3-Phenylquinazolin-2,4(1H,3H)-dione

Derivative

Target Kinase IC50 (nM) Reference

VEGFR-2 83 [9]

c-Met 48 [9]
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Part 5: Predicting the Druglikeness: ADMET
Profiling
Early assessment of ADMET properties is critical for the successful development of any drug

candidate. In silico tools can provide valuable predictions of these properties.

Table 4: Predicted ADMET Properties for a Hypothetical 3-Phenyl-2,4(1H,3H)-
quinazolinedione Derivative

Property Predicted Value Interpretation

Human Intestinal Absorption High Good oral bioavailability

Blood-Brain Barrier

Penetration
High Potential for CNS activity

CYP2D6 Inhibition No
Low risk of drug-drug

interactions

Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity

Hepatotoxicity Low risk Good safety profile

Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from

ADMET prediction software.

Part 6: Charting the Course Forward: Future
Directions and Conclusion
In silico studies provide a powerful framework for the exploration of 3-Phenyl-2,4(1H,3H)-
quinazolinedione and its derivatives as potential therapeutic agents. The insights gained from

these computational approaches can guide the synthesis and experimental evaluation of new

compounds with enhanced biological activity and improved drug-like properties.

Future work should focus on:

Integration with Experimental Data: The predictions from in silico models should be validated

through experimental assays.
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Exploration of Novel Targets: Computational methods can be used to screen for new

biological targets for this versatile scaffold.

Multi-target Drug Design: The development of quinazolinone derivatives that can modulate

multiple targets simultaneously holds promise for the treatment of complex diseases.

In conclusion, the application of a rational, in silico-driven approach to the study of 3-Phenyl-
2,4(1H,3H)-quinazolinedione can significantly accelerate the journey from a promising

chemical scaffold to a novel therapeutic agent.

Part 7: References
ChemicalBook. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE synthesis. --INVALID-LINK--

In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives.

(2024). Journal of Drug Delivery and Therapeutics, 14(6).

Al-Suoad, K. A. A., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of

Quinazolin-4(3H)-one Derivatives. Molecules, 23(10), 2635.

El-Sayed, M. A.-A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising

Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship.

Current Drug Targets, 22(13), 1563-1577.

In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast

Cancer. (2016). International Journal of Pharmaceutical Sciences and Research, 7(9), 3686-

3692.

Shabir, N., et al. (2025). An integrated in silico and ex vivo study identifies quinazolinedione

L134716 as a potential inhibitor of infectious bronchitis virus. Veterinary Research

Communications, 49(3), 175.

El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New

Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to

the GABA-A Receptor. Molecules, 22(1), 103.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1267716?utm_src=pdf-body
https://www.benchchem.com/product/b1267716?utm_src=pdf-body
https://www.benchchem.com/product/b1267716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Abdel-Gawad, N. M., et al. (2021). Design, synthesis and in silico studies of new

quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(35), 21543-

21557.

Abdel-Gawad, N. M., et al. (2021). Design, synthesis and: In silico studies of new

quinazolinone derivatives as antitumor PARP-1 inhibitors. ResearchGate.

Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. (n.d.).

Journal of Pharmaceutical Negative Results.

Al-Abdullah, E. S., et al. (2014). Molecular Docking and Anticonvulsant Activity of Newly

Synthesized Quinazoline Derivatives. Molecules, 19(10), 15626-15644.

El-Gohary, N. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-

2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671.

El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New

Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to

the GABA-A Receptor. ResearchGate.

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation.

(2025). Research Journal of Pharmacy and Technology, 18(8).

Fassihi, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and

dihydroquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences,

17(3), 268-281.

Wolfe, J. F., et al. (1988). Synthesis and Anticonvulsant Activity of Some New 2-Substituted

3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 31(4), 783-788.

Ugale, V. G., et al. (2016). Structural Exploration of Quinazolin-4(3H)-ones as

Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular

Docking Studies. Archiv der Pharmazie, 349(11), 845-858.

Ghighi, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico

Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6524.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Omar, M. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as

Potential Antibacterial Agent. Molecules, 26(16), 4991.

El-Helby, A. G. A., & Abdel Wahab, M. H. (2003). Design and synthesis of some new

derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. Acta

Pharmaceutica, 53(2), 127-138.

Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal.

Al-Deeb, O. A., et al. (2006). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-

(3H)-one Derivatives. Molecules, 11(8), 633-646.

Sigma-Aldrich. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE AldrichCPR. --INVALID-LINK--

ChemicalBook. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE Chemical Properties. --

INVALID-LINK--

Biological Activity of Quinazolinones. (2019). IntechOpen.

El-Azab, A. S., et al. (2013). Novel 4(3H)-Quinazolinone Analogues: Synthesis and

Anticonvulsant Activity. Archiv der Pharmazie, 346(2), 104-115.

Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological

evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-

inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 235-241.

Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery.

Molecules, 28(2), 859.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE CAS#: 603-23-6 [amp.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1267716?utm_src=pdf-body
https://www.benchchem.com/product/b1267716?utm_src=pdf-body
https://www.benchchem.com/product/b1267716?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB3845303_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

4. Quinazolinediones synthesis [organic-chemistry.org]

5. 3-PHENYL-2,4(1H,3H)-QUINAZOLINEDIONE synthesis - chemicalbook
[chemicalbook.com]

6. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

7. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis,
Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three
Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors:
design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent:
Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

11. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-
quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. chemistry.mdma.ch [chemistry.mdma.ch]

15. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design,
Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some
Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

17. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising
anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.semanticscholar.org/paper/Biological-Activity-of-Quinazolinones-Radwan-Alanazi/457fa244856ad3f68bc6b1dc290b1a3a85d68cbf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919317/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinediones.shtm
https://www.chemicalbook.com/synthesis/3-phenyl-2-4-1h-3h-quinazolinedione.htm
https://www.chemicalbook.com/synthesis/3-phenyl-2-4-1h-3h-quinazolinedione.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270882/
https://pubmed.ncbi.nlm.nih.gov/34077343/
https://pubmed.ncbi.nlm.nih.gov/34077343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228007/
https://pubmed.ncbi.nlm.nih.gov/17079148/
https://pubmed.ncbi.nlm.nih.gov/17079148/
https://pubmed.ncbi.nlm.nih.gov/17079148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152033/
https://www.researchgate.net/publication/312876347_Synthesis_Modelling_and_Anticonvulsant_Studies_of_New_Quinazolines_Showing_Three_Highly_Active_Compounds_with_Low_Toxicity_and_High_Affinity_to_the_GABA-A_Receptor
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/quaalude.analogs.greenwood.pdf
https://pubmed.ncbi.nlm.nih.gov/27680868/
https://pubmed.ncbi.nlm.nih.gov/27680868/
https://pubmed.ncbi.nlm.nih.gov/27680868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11085150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11085150/
https://pubmed.ncbi.nlm.nih.gov/14764247/
https://pubmed.ncbi.nlm.nih.gov/14764247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245438/
https://www.researchgate.net/publication/236272414_Novel_43H-Quinazolinone_Analogues_Synthesis_and_Anticonvulsant_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. woarjournals.org [woarjournals.org]

21. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor
PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

22. researchgate.net [researchgate.net]

23. jchr.org [jchr.org]

24. Synthesis, molecular docking, and cytotoxicity of quinazolinone and
dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

25. globalresearchonline.net [globalresearchonline.net]

26. An integrated in silico and ex vivo study identifies quinazolinedione L134716 as a
potential inhibitor of infectious bronchitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Part 1: Unveiling the Potential of 3-Phenyl-2,4(1H,3H)-
quinazolinedione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267716#in-silico-studies-of-3-phenyl-2-4-1h-3h-
quinazolinedione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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